molecular formula C15H15N3O3 B5456438 4-{[(2-Methoxyphenyl)carbamoyl]amino}benzamide

4-{[(2-Methoxyphenyl)carbamoyl]amino}benzamide

Cat. No.: B5456438
M. Wt: 285.30 g/mol
InChI Key: ZLFWECXPTDGZOU-UHFFFAOYSA-N
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Description

4-{[(2-Methoxyphenyl)carbamoyl]amino}benzamide: is an organic compound that features a benzamide core substituted with a 2-methoxyphenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-{[(2-Methoxyphenyl)carbamoyl]amino}benzamide typically involves the reaction of 4-aminobenzamide with 2-methoxyphenyl isocyanate. The reaction is carried out in an appropriate solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 4-{[(2-Methoxyphenyl)carbamoyl]amino}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic functions, depending on the specific application .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-{[(2-Methoxyphenyl)carbamoyl]amino}benzamide is unique due to its specific substitution pattern and the presence of both carbamoyl and benzamide functionalities. This dual functionality enhances its versatility in various chemical reactions and applications .

Properties

IUPAC Name

4-[(2-methoxyphenyl)carbamoylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-21-13-5-3-2-4-12(13)18-15(20)17-11-8-6-10(7-9-11)14(16)19/h2-9H,1H3,(H2,16,19)(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFWECXPTDGZOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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